molecular formula C8H7F3O2 B13329124 2-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-3-one

2-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-3-one

Cat. No.: B13329124
M. Wt: 192.13 g/mol
InChI Key: SZRVCELQUPDZNR-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-3-one: is a chemical compound with the following properties:

    Chemical Formula: CHFO

    Molecular Weight: 192.14 g/mol

    CAS Number: 1417982-75-2

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves the introduction of a trifluoroacetyl group onto a bicyclo[3.1.0]hexan-3-one scaffold. While specific methods may vary, one common approach is through a reaction sequence that includes trifluoroacetylation.

Reaction Conditions: The trifluoroacetylation reaction typically employs trifluoroacetic anhydride (TFAA) as the acylating agent. The reaction conditions may involve an acid catalyst or base-catalyzed conditions. The exact details would depend on the specific synthetic route chosen.

Industrial Production: Industrial-scale production methods for this compound are not widely documented, as it is primarily used in research and development.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: Substitution reactions may occur at the trifluoroacetyl group or other functional groups.

    Common Reagents: Reagents like reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., Grignard reagents) are relevant.

    Major Products: The specific products formed depend on the reaction conditions and the substituents present.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use this compound as a building block for more complex molecules due to its unique bicyclic structure.

    Fluorinated Compounds: It contributes to the study of fluorinated organic compounds.

Biology and Medicine:

    Drug Development: The compound’s reactivity and structural features make it interesting for drug discovery.

    Fluorine Labeling: Incorporating fluorine atoms into drug candidates can enhance their pharmacokinetics and bioavailability.

Industry:

    Fine Chemicals: It finds applications in fine chemical synthesis and specialty materials.

Mechanism of Action

The specific mechanism of action for this compound depends on its context (e.g., as a drug candidate). Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

While there are related bicyclo[3.1.0]hexan-3-one derivatives, the trifluoroacetyl substitution sets this compound apart. Similar compounds include 2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one (CAS: 1626337-81-2) .

Properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)bicyclo[3.1.0]hexan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)7(13)6-4-1-3(4)2-5(6)12/h3-4,6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRVCELQUPDZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(C(=O)C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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